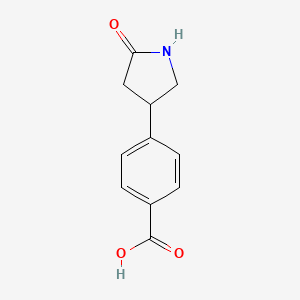

Ácido 4-(5-oxopirrolidin-3-il)benzoico

Descripción general

Descripción

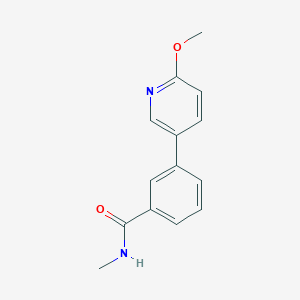

“4-(5-Oxopyrrolidin-3-yl)benzoic acid” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for “4-(5-Oxopyrrolidin-3-yl)benzoic acid” is 1S/C11H11NO3/c13-10-5-9(6-12-10)7-2-1-3-8(4-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“4-(5-Oxopyrrolidin-3-yl)benzoic acid” is a powder at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the current resources.Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in interactions with biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.

Mode of Action

The mode of action of a compound describes how it interacts with its biological target to exert its effectsCompounds with a pyrrolidine ring often interact with their targets through a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound, it’s challenging to summarize the biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a variety of biological processes .

Result of Action

The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that this compound could have potential biological activity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-(5-Oxopyrrolidin-3-yl)benzoic acid in lab experiments is its high purity and stability. 4-(5-Oxopyrrolidin-3-yl)benzoic acid is a well-defined chemical compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other organic semiconductors. However, one of the limitations of using 4-(5-Oxopyrrolidin-3-yl)benzoic acid is its low solubility in some solvents, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several potential future directions for the study of 4-(5-Oxopyrrolidin-3-yl)benzoic acid. One area of research is the development of new 4-(5-Oxopyrrolidin-3-yl)benzoic acid-based organic semiconductors for use in electronic devices. Another area of research is the investigation of the catalytic activity of 4-(5-Oxopyrrolidin-3-yl)benzoic acid complexes with metal ions. Additionally, the neuroprotective effects of 4-(5-Oxopyrrolidin-3-yl)benzoic acid could be further explored for potential therapeutic applications in the treatment of neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Diseño y Síntesis de Medicamentos

Ácido 4-(5-oxopirrolidin-3-il)benzoico: es un compuesto versátil en el campo del diseño y la síntesis de medicamentos. Su estructura única permite la creación de diversas moléculas bioactivas, particularmente aquellas con un anillo de pirrolidina, que es una característica común en muchos agentes terapéuticos . El compuesto se puede utilizar para sintetizar nuevos derivados con posibles actividades farmacológicas, incluyendo propiedades antivirales, antibacterianas y antiinflamatorias.

Ciencia de Materiales

En ciencia de materiales, el This compound puede contribuir al desarrollo de nuevos materiales con propiedades específicas. Se puede utilizar para sintetizar marcos metal-orgánicos (MOFs), que son estructuras que tienen aplicaciones en almacenamiento de gas, catálisis y como sensores . Estos marcos se pueden adaptar para funciones específicas modificando los ligandos orgánicos, como el This compound.

Síntesis Química

Este compuesto juega un papel significativo en la síntesis química como un bloque de construcción para construir moléculas complejas. Puede estar involucrado en reacciones como las cicloadiciones dipolares 1,3, que son útiles para crear una amplia gama de compuestos heterocíclicos . Estas reacciones son fundamentales en la síntesis de productos naturales y farmacéuticos.

Cromatografía

This compound: se puede utilizar en cromatografía como precursor para sintetizar derivados que actúan como fases estacionarias o como analitos para el desarrollo de métodos . Sus derivados se pueden diseñar para tener interacciones específicas con los compuestos que se están separando, mejorando la selectividad y la eficiencia de los procesos cromatográficos.

Investigación Analítica

En la investigación analítica, los derivados del This compound pueden servir como estándares o reactivos en diversas técnicas analíticas. Se pueden utilizar para desarrollar nuevos métodos para la detección y cuantificación de sustancias biológicas o químicas . Los derivados del compuesto también se pueden emplear en espectrometría de masas para ayudar en la identificación de mezclas complejas.

Investigación de Ciencias de la Vida

En las ciencias de la vida, el This compound se utiliza en el estudio de los sistemas y procesos biológicos. Puede ser parte de ensayos para investigar actividades enzimáticas, interacciones receptor-ligando o vías celulares . Su papel en la investigación se extiende al desarrollo de herramientas de diagnóstico y estrategias terapéuticas.

Análisis Bioquímico

Biochemical Properties

4-(5-Oxopyrrolidin-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The compound’s interactions with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target proteins.

Cellular Effects

4-(5-Oxopyrrolidin-3-yl)benzoic acid affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 4-(5-Oxopyrrolidin-3-yl)benzoic acid involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions. Additionally, 4-(5-Oxopyrrolidin-3-yl)benzoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-Oxopyrrolidin-3-yl)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-(5-Oxopyrrolidin-3-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

4-(5-Oxopyrrolidin-3-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can be metabolized through amino acid conjugation, forming acyl-CoA thioesters that are further conjugated with glycine . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.

Transport and Distribution

The transport and distribution of 4-(5-Oxopyrrolidin-3-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential.

Subcellular Localization

4-(5-Oxopyrrolidin-3-yl)benzoic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals

Propiedades

IUPAC Name |

4-(5-oxopyrrolidin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-5-9(6-12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKBOJQVTJQVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

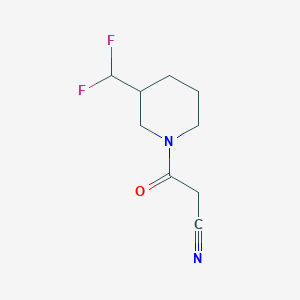

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1489175.png)

![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)